Cas no 59456-70-1 (b-D-Allofuranuronic acid,5-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-1,5-dideoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-)

b-D-Allofuranuronic acid,5-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-1,5-dideoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)- structure
59456-70-1 structure
Nom du produit:b-D-Allofuranuronic acid,5-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-1,5-dideoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-
Numéro CAS:59456-70-1
Le MF:C20H25N5O10
Mégawatts:495.440005064011
CID:368482
PubChem ID:456557

b-D-Allofuranuronic acid,5-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-1,5-dideoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)- Propriétés chimiques et physiques

Nom et identifiant

    • b-D-Allofuranuronic acid,5-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-1,5-dideoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-
    • b-D-Allofuranuronic acid,5-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-1,5-dideoxy-1-
    • Nikkomycin Z
    • MS-29202
    • WWJFFVUVFNBJTN-VHDFTHOZSA-N
    • Q61718271
    • (2S)-{[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino}-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-beta-D-allo-furanuronic acid
    • .beta.-D-Allofuranuronic acid, 5-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-1,5-dideoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-
    • (2S)-{[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino}[(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]acetic acid
    • DB12939
    • [(S)-2-Amino-4-hydroxy-4-((1S,2S)-5-hydroxy-pyridin-2-yl)-3-methyl-butyrylamino]-[5-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydro-furan-2-yl]-acetic acid
    • (S)-[(2S,3S,4S)-2-Amino-4-hydroxy-4-(5-hydroxy-pyridin-2-yl)-3-methyl-butyrylamino]-[(2R,3R,5R)-5-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydro-furan-2-yl]-acetic acid
    • (S)-[(2R,3R,4R)-2-Amino-4-hydroxy-4-(5-hydroxy-pyridin-2-yl)-3-methyl-butyrylamino]-[(S)-5-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydro-furan-2-yl]-acetic acid
    • UNII-9Z22C3QQCJ
    • CHEBI:623918
    • nikkomicin
    • HY-19593
    • (S)-2-((2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanamido)-2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl)acetic acid
    • Nikkomycin
    • (S)-[(2S,3S,4S)-2-Amino-4-hydroxy-4-(5-hydroxy-pyridin-2-yl)-3-methyl-butyrylamino]-[5-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydro-furan-2-yl]-acetic acid
    • [(S)-(2S,3S,4S)-2-Amino-4-hydroxy-4-(5-hydroxy-pyridin-2-yl)-3-methyl-butyrylamino]-[(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydro-furan-2-yl]-acetic acid
    • NS00011701
    • (2R)-2-[[(2S,3S,4S)-2-Amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid
    • 59456-70-1
    • (2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid
    • (R)-[(S)-(2S,3S,4S)-2-Amino-4-hydroxy-4-(5-hydroxy-pyridin-2-yl)-3-methyl-butyrylamino]-[(3S,4R,5R)-5-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydro-furan-2-yl]-acetic acid
    • beta-D-Allofuranuronic acid, 5-((2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl)amino)-1,5-dideoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-, (2S-(2R*,3R*,4R*))-
    • [2-Amino-4-hydroxy-4-(5-hydroxy-pyridin-2-yl)-3-methyl-butyrylamino]-[5-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydro-furan-2-yl]-acetic acid(nikkomycin Z)
    • (2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridyl)-3-methyl-butanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid
    • .BETA.-D-ALLOFURANURONIC ACID, 5-(((2S,3S,4S)-2-AMINO-4-HYDROXY-4-(5-HYDROXY-2-PYRIDINYL)-3-METHYL-1-OXOBUTYL)AMINO)-1,5-DIDEOXY-1-(3,4-DIHYDRO-2,4-DIOXO-1(2H)-PYRIMIDINYL)-
    • CHEMBL35306
    • BGI
    • BRN 0873216
    • NSC 601906
    • BDBM50089541
    • NSC-601906
    • Nikkomycin Z from Streptomyces tendae
    • NZ
    • (2S)-{[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino}[(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid (non-preferred name)
    • CS-0015875
    • 9Z22C3QQCJ
    • 2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid
    • [2-Amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanamido][5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid (non-preferred name)
    • FT-0630712
    • CHEMBL1977050
    • NCI60_004542
    • NSC601906
    • DTXSID90866758
    • SB18954
    • HMS3371D07
    • Nikkomycin Z from Streptomyces tendae, >=90% (HPLC)
    • (R)-2-((2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanamido)-2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)acetic acid
    • NIKKOMYCINZ
    • F82078
    • (2S)-2-[[(2S,3S,4S)-2-azaniumyl-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetate
    • (2S)-2-(((2S,3S,4S)-2-azaniumyl-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl)amino)-2-((2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl)acetate
    • CHEBI:59668
    • (2S)-2-(((2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl)amino)-2-((2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl)acetic acid
    • (2S)-(((2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl)amino)((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)acetic acid
    • BETA-D-ALLOFURANURONIC ACID, 5-(((2S,3S,4S)-2-AMINO-4-HYDROXY-4-(5-HYDROXY-2-PYRIDINYL)-3-METHYL-1-OXOBUTYL)AMINO)-1,5-DIDEOXY-1-(3,4-DIHYDRO-2,4-DIOXO-1(2H)-PYRIMIDINYL)-
    • (2S)-(((2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl)amino)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-beta-D-allo-furanuronic acid
    • 86003-55-6
    • Piscine à noyau: InChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34)/t7-,11-,12-,13-,14-,15+,16+,18+/m0/s1
    • La clé Inchi: WWJFFVUVFNBJTN-VHDFTHOZSA-N
    • Sourire: CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N

Propriétés calculées

  • Qualité précise: 495.16000
  • Masse isotopique unique: 495.16
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 8
  • Nombre de récepteurs de liaison hydrogène: 12
  • Comptage des atomes lourds: 35
  • Nombre de liaisons rotatives: 8
  • Complexité: 871
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 8
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'tautomères: 18
  • Charge de surface: 0
  • Surface topologique des pôles: 245
  • Le xlogp3: -5.6

Propriétés expérimentales

  • Couleur / forme: Le produit pur est une poudre incolore
  • Dense: 1.646
  • Indice de réfraction: 1.678
  • Solubilité: H2O: soluble5mg/mL
  • Le PSA: 250.32000
  • Le LogP: -2.38600
  • Solubilité: Soluble dans l'eau et la pyridine, insoluble dans l'acétone \ éthanol et autres solvants organiques

b-D-Allofuranuronic acid,5-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-1,5-dideoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)- Informations de sécurité

  • Wgk Allemagne:3
  • Code de catégorie de danger: 36/37/38
  • Instructions de sécurité: S26; S36
  • Carte FOCA taille f:10
  • RTECS:BA2928200
  • Identification des marchandises dangereuses: Xi
  • Terminologie du risque:R36/37/38
  • Conditions de stockage:2-8°C

b-D-Allofuranuronic acid,5-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-1,5-dideoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)- PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8814-1 mg
Nikkomycin Z from Streptomyces tendae
59456-70-1 90.00%
1mg
¥4100.00 2022-05-11
1PlusChem
1P00EBY4-5mg
NIKKOMYCIN Z
59456-70-1 98%
5mg
$1124.00 2024-04-22
A2B Chem LLC
AG67868-5mg
NIKKOMYCIN Z
59456-70-1 98%
5mg
$985.00 2024-04-19
BioAustralis
BIA-N2466-0.50mg
Nikkomycin Z
59456-70-1 >95% by HPLC
0.50mg
$581.00 2023-11-03
BioAustralis
BIA-N2466-0.10mg
Nikkomycin Z
59456-70-1 >95% by HPLC
0.10mg
$166.00 2023-11-03
BioAustralis
BIA-N2466-0.25mg
Nikkomycin Z
59456-70-1 >95% by HPLC
0.25mg
$180.00 2024-07-19
BioAustralis
BIA-N2466-1mg
Nikkomycin Z
59456-70-1 >95% by HPLC
1mg
$630.00 2024-07-19
BioAustralis
BIA-N2466-0.10 mg
Nikkomycin Z
59456-70-1 >95% by HPLC
0.10 mg
$166.00 2023-07-10
BioAustralis
BIA-N2466-0.50 mg
Nikkomycin Z
59456-70-1 >95% by HPLC
0.50 mg
$581.00 2023-07-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N938154-5mg
Nikkomycin Z
59456-70-1 ≥98%
5mg
¥2,340.00 2022-09-01

Articles recommandés

Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:59456-70-1)NIKKOMYCIN Z
sfd1970
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête